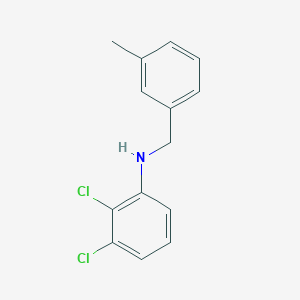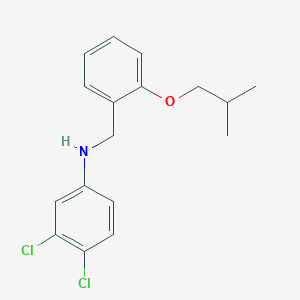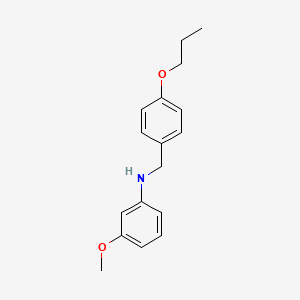
N-(Cyclopropylmethyl)-2,6-dimethylaniline
Vue d'ensemble
Description
“N-(Cyclopropylmethyl)-2,6-dimethylaniline” is a compound that contains an aniline group (a benzene ring attached to an amine group), which is substituted at the 2 and 6 positions with methyl groups. Additionally, the amine group is substituted with a cyclopropylmethyl group .
Synthesis Analysis
While specific synthesis methods for “N-(Cyclopropylmethyl)-2,6-dimethylaniline” are not available, anilines can generally be synthesized through methods such as reduction of nitrobenzenes or through the Ullmann reaction . The cyclopropylmethyl group could potentially be added through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of “N-(Cyclopropylmethyl)-2,6-dimethylaniline” would consist of a benzene ring (an aromatic, cyclic structure) with two methyl groups (CH3) attached at the 2 and 6 positions, and a cyclopropylmethyl group attached to the nitrogen of the aniline group .Chemical Reactions Analysis
Anilines are known to undergo various chemical reactions, including electrophilic aromatic substitution and reactions with carbonyl compounds . The presence of the cyclopropylmethyl group may influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(Cyclopropylmethyl)-2,6-dimethylaniline” would depend on factors such as its molecular structure and the presence of functional groups .Applications De Recherche Scientifique
DNA Adduct Formation : 2,6-Dimethylaniline, a related compound, has been shown to form various DNA adducts, indicating its metabolic activation similar to other aromatic amines. This suggests potential carcinogenic properties and the importance of understanding its interaction with DNA (Gonçalves et al., 2001).
Synthesis of Mu Opioid Receptor Antagonist : (-)-N-(Cyclopropylmethyl)-4,14-dimethoxymorphinan-6-one, a derivative of the compound, has been synthesized and identified as a pure opioid receptor antagonist, particularly targeting the mu opioid receptor (Schmidhammer et al., 1989).
Theoretical Study on N-Demethylation : A study on the N-demethylation of substituted N,N-dimethylanilines by cytochrome P450 provides insights into the mechanistic bioinorganic chemistry, which is crucial for understanding the metabolism of compounds like N-(Cyclopropylmethyl)-2,6-dimethylaniline (Wang et al., 2007).
Environmental Impact and Degradation : Research into the chemical oxidation of 2,6-dimethylaniline by Fenton process reveals important information on the environmental degradation of such compounds, which is crucial for assessing environmental impact and developing remediation strategies (Masomboon et al., 2009).
Genotoxicity Studies : The genotoxicity of dimethylanilines, including 2,6-dimethylaniline, was studied in cultured mammalian cells, providing important insights into the potential cancer-causing mechanisms of these compounds (Chao et al., 2012).
Oxidation Mechanisms in the Human Body : Studies on the oxidation of 2,6-dimethylaniline by human cytochrome P450s and human liver microsomes help understand how these compounds are metabolized in the human body, which is key to assessing their pharmacological and toxicological profiles (Gan et al., 2001).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-2,6-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-4-3-5-10(2)12(9)13-8-11-6-7-11/h3-5,11,13H,6-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUUBJBFQCCVRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyclopropylmethyl)-2,6-dimethylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Butoxy-N-[4-(isopentyloxy)benzyl]aniline](/img/structure/B1385367.png)


![3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]-aniline](/img/structure/B1385375.png)
![N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-4-propoxyaniline](/img/structure/B1385379.png)

![2-Chloro-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385382.png)

![3-Chloro-N-[4-(isopentyloxy)benzyl]-2-methylaniline](/img/structure/B1385384.png)
![N-[4-(2,4-Dichlorophenoxy)butyl]-2,5-dimethylaniline](/img/structure/B1385385.png)


![N-([1,1'-Biphenyl]-4-ylmethyl)-2,3-dimethylaniline](/img/structure/B1385388.png)